1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
Description
1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a synthetic urea derivative featuring an indole core substituted at the 1-position with a 2-methoxyethyl group and a urea linkage connected to a 3-morpholinopropyl chain. The indole moiety is a privileged structure in medicinal chemistry, often associated with interactions with biological targets such as kinases, GPCRs, and enzymes .
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-(3-morpholin-4-ylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-25-12-11-23-15-17(16-5-2-3-6-18(16)23)21-19(24)20-7-4-8-22-9-13-26-14-10-22/h2-3,5-6,15H,4,7-14H2,1H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTDQTSEUNEYCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea typically involves multiple steps, each designed to introduce the respective functional groups in a controlled manner. One common synthetic route includes:
Indole Derivatization: : Starting with the base indole compound, the methoxyethyl group is introduced through an alkylation reaction. This can be achieved using 2-bromoethanol as the alkylating agent in the presence of a strong base like potassium carbonate.
Urea Formation: : The resultant intermediate is then reacted with an isocyanate derivative to introduce the urea functionality. This step may require catalysts and precise temperature control to ensure a high yield.
Morpholinopropyl Addition:
Industrial Production Methods
On an industrial scale, the production of this compound is optimized for cost-efficiency and yield. This involves continuous flow reactions, where reagents are introduced in a controlled manner, minimizing waste and maximizing throughput. High-pressure reactors and automated synthesis equipment are commonly used to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea undergoes various chemical reactions, reflecting its functional group reactivity:
Oxidation: : The indole ring can undergo oxidative reactions, forming compounds with higher oxidation states.
Reduction: : Reduction reactions can modify the indole or the urea groups, leading to deprotection or hydrogenation products.
Substitution: : Electrophilic and nucleophilic substitution reactions can alter the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: : Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride.
Substitution: : Nucleophiles like amines or alcohols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, each varying in their applications and properties.
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea finds extensive use in scientific research across multiple domains:
Chemistry: : Utilized as a reagent or intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: : Functions as a biochemical probe, helping to elucidate the pathways and mechanisms of biological systems.
Medicine: : Explored for potential therapeutic applications, particularly in drug design and development.
Industry: : Employed in material science for the development of new materials with desired properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-morpholinopropyl)urea exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways: : Intracellular signaling pathways that are affected by the compound’s presence, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Indole Core
- Such analogs are common in kinase inhibitor libraries.
Modifications to the Urea Linker and Morpholinopropyl Chain
- 1-(1-(2-Methoxyethyl)-1H-indol-3-yl)-3-(3-(dimethylamino)propyl)thiourea: Replacing urea with thiourea strengthens hydrogen-bond acceptor properties but may introduce toxicity concerns.
Comparison with Compound: 3-(1H-Indol-3-yl)-3-(3-Isopropylphenyl)-1-(1-Methyl-1H-Imidazol-2-yl)propan-1-one
Key differences include:
- Solubility : The urea and morpholine groups in the target compound likely confer higher aqueous solubility compared to the hydrophobic isopropylphenyl and imidazole groups in the analog.
- Target Selectivity : The urea linker may favor interactions with serine/threonine kinases, whereas the ketone-imidazole system in could target cytochrome P450 enzymes or GPCRs.
Research Implications and Limitations
The provided evidence lacks direct data on the target compound’s synthesis, activity, or crystallography . Structural comparisons are thus extrapolated from known urea and indole derivatives. Further studies should prioritize:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
